(Hepta-1,4-dien-4-yl)benzene
Description
(Hepta-1,4-dien-4-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a hepta-1,4-dienyl group. This structure combines the stability of the benzene ring with the conjugated diene system, which imparts unique electronic and reactive properties.
Properties
CAS No. |
120814-20-2 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
hepta-1,4-dien-4-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-11H,1,4,8H2,2H3 |
InChI Key |
GOIWAIKDGTWJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-dien-4-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diene precursor. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a halobenzene with a hepta-1,4-diene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of (Hepta-1,4-dien-4-yl)benzene may involve similar catalytic coupling reactions, optimized for large-scale synthesis. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,4-dien-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
(Hepta-1,4-dien-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Hepta-1,4-dien-4-yl)benzene involves its interaction with molecular targets through its conjugated diene system and aromatic ring. The diene can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
3-Thiabicyclo[3.2.0]hepta-1,4-diene (Compound 10)
Structural Similarities and Differences :
Reactivity :
- The sulfur atom in Compound 10 likely participates in reactions distinct from those of the purely hydrocarbon-based (Hepta-1,4-dien-4-yl)benzene. For example, sulfur could facilitate ring-opening reactions or coordination with metals, whereas the target compound may exhibit enhanced Diels-Alder reactivity due to its conjugated diene .
Tetramethylbenzene Derivatives (1,2,3,4- and 1,2,4,5-Tetramethylbenzene)
Structural Comparison :
Physical and Chemical Properties :
- Steric Effects : The bulky methyl groups in tetramethylbenzenes hinder electrophilic substitution reactions, directing incoming substituents to less hindered positions. In contrast, the diene group in (Hepta-1,4-dien-4-yl)benzene may activate the ring for electrophilic attacks at specific sites.
Electron Stimulated Desorption (ESD) Behavior: Insights from Benzene Studies
While direct ESD data for (Hepta-1,4-dien-4-yl)benzene are unavailable, studies on condensed benzene (Evidences 1–3) provide a baseline for understanding how substituents alter electronic properties:
- Cation/Anion Yields: Benzene exhibits thickness- and energy-dependent desorption yields under electron impact.
- Mass Spectra : Condensed-phase benzene shows distinct fragmentation patterns (e.g., dominant C₆H₆⁺ ions) compared to gas-phase spectra. The diene substituent might introduce new cleavage pathways, such as allylic C–C bond ruptures, altering mass spectral profiles .
Data Tables
Table 2: Electronic Properties and Reactivity
| Compound | Electronic Features | Reactivity Highlights |
|---|---|---|
| (Hepta-1,4-dien-4-yl)benzene | Enhanced conjugation; possible charge delocalization | Predicted Diels-Alder activity; electrophilic substitution |
| 3-Thiabicyclo[3.2.0]hepta-1,4-diene | Polarized due to sulfur; strained geometry | Ring-opening reactions; metal coordination |
| Benzene (reference) | Aromatic π-system; high stability | Uniform electrophilic substitution; low fragmentation |
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